molecular formula C12H9NO2 B12437507 3-(Quinolin-8-yl)prop-2-enoic acid

3-(Quinolin-8-yl)prop-2-enoic acid

Cat. No.: B12437507
M. Wt: 199.20 g/mol
InChI Key: JIEIJAGBFCDWPA-UHFFFAOYSA-N
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Description

3-(Quinolin-8-yl)prop-2-enoic acid, also known as (2E)-3-(quinolin-8-yl)prop-2-enoic acid, is a compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol . This compound features a quinoline ring system fused with a propenoic acid moiety, making it a valuable structure in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-8-yl)prop-2-enoic acid can be achieved through several methods. One common approach involves the condensation of quinoline derivatives with propenoic acid under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-(Quinolin-8-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Quinolin-8-yl)prop-2-enoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Quinolin-8-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison: 3-(Quinolin-8-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties and applications, making it a valuable target for further research and development .

Properties

IUPAC Name

3-quinolin-8-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-11(15)7-6-10-4-1-3-9-5-2-8-13-12(9)10/h1-8H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEIJAGBFCDWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=CC(=O)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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